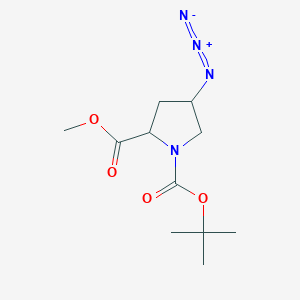
1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate
Descripción
1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate is a complex organic compound with the molecular formula C11H18N4O4 and a molecular weight of 270.29 . This compound is known for its applications in various fields, including neurology research and the preparation of neuronal nitric oxide synthase inhibitors .
Propiedades
Fórmula molecular |
C11H18N4O4 |
|---|---|
Peso molecular |
270.29 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl 4-azidopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
BJQMWOSPZUZYNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N=[N+]=[N-] |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of 1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate involves several steps. One common method includes the azidation of a suitable precursor, followed by esterification. The reaction conditions typically involve the use of azide reagents and organic solvents under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in various biochemical applications, including the labeling and tracking of biomolecules .
Comparación Con Compuestos Similares
Similar compounds to 1-Tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate include:
1,2-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-dimethylethyl) 2-methyl ester, (2S)-: This compound has a similar structure but with an oxo group instead of an azido group.
1,2-Pyrrolidinedicarboxylic acid, 4-azido-, 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester, (2S,4S)-: This variant has a phenylmethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


